molecular formula C12H11N3O2S B5881112 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide

N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide

Cat. No. B5881112
M. Wt: 261.30 g/mol
InChI Key: WBCVNVHMWHVHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, also known as MPAC, is a chemical compound that has been studied for its potential therapeutic properties. MPAC is a type of thiosemicarbazone, which is a class of compounds that have been investigated for their anti-cancer, anti-viral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. One study by Al-Masoudi et al. (2019) suggested that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition may result in the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and physiological effects:
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to have various biochemical and physiological effects in scientific research studies. One study by Al-Masoudi et al. (2019) found that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide inhibited the activity of topoisomerase II in breast cancer cells, which resulted in the induction of apoptosis and the inhibition of cancer cell growth. Another study by El-Nassan et al. (2018) found that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide reduced inflammation and improved joint function in a rat model of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for further research. However, there are also some limitations to using N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for research on N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide. One direction is to further investigate its anti-cancer properties, including its potential use in combination with other anti-cancer drugs. Another direction is to investigate its potential therapeutic properties in other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in therapeutic applications.
Conclusion:
In conclusion, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is a chemical compound that has been studied for its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, its potential therapeutic properties make it a promising candidate for further research.

Synthesis Methods

The synthesis of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with furfural to yield N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide. This synthesis method has been described in detail in a study by Al-Masoudi et al. (2019).

Scientific Research Applications

N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been studied for its potential therapeutic properties in various scientific research applications. One study by Al-Masoudi et al. (2019) investigated the anti-cancer properties of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide in breast cancer cell lines. The study found that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide inhibited the growth of breast cancer cells and induced cell death through apoptosis. Another study by El-Nassan et al. (2018) investigated the anti-inflammatory properties of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide in a rat model of rheumatoid arthritis. The study found that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide reduced inflammation and improved joint function in the rats.

properties

IUPAC Name

N-[(4-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-8-4-5-13-10(7-8)14-12(18)15-11(16)9-3-2-6-17-9/h2-7H,1H3,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCVNVHMWHVHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide

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